molecular formula C18H14N6O3 B2950721 9-(2-methoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-51-2

9-(2-methoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2950721
CAS No.: 869069-51-2
M. Wt: 362.349
InChI Key: AGLIYPCDJKUNQG-UHFFFAOYSA-N
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Description

9-(2-methoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinyl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with 4-pyridinecarboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired purine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methoxyphenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

9-(2-methoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-methoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(2-hydroxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide
  • 9-(2-methoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

Uniqueness

The uniqueness of 9-(2-methoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, while the pyridinyl group contributes to its binding affinity for various molecular targets .

Properties

IUPAC Name

9-(2-methoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3/c1-27-12-5-3-2-4-11(12)24-17-14(22-18(24)26)13(15(19)25)21-16(23-17)10-6-8-20-9-7-10/h2-9H,1H3,(H2,19,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLIYPCDJKUNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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